molecular formula C18H11F4NO2 B4189706 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B4189706
M. Wt: 349.3 g/mol
InChI Key: IWCOSJNPRSNMBA-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the formation of the furan ring followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups. One common method involves the use of commercially available starting materials such as 4-fluoroaniline and 3-(trifluoromethyl)benzaldehyde. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide
  • 5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide
  • 5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide

Uniqueness

5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4NO2/c19-13-6-4-11(5-7-13)15-8-9-16(25-15)17(24)23-14-3-1-2-12(10-14)18(20,21)22/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCOSJNPRSNMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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